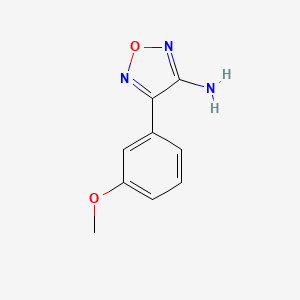

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

Beschreibung

Historical Context and Development of 1,2,5-Oxadiazole Chemistry

The historical development of 1,2,5-oxadiazole chemistry traces back to the early 20th century, with the first systematic investigations into this heterocyclic system emerging from fundamental studies on nitrogen-oxygen containing ring structures. The parent compound furazan, or 1,2,5-oxadiazole, was initially synthesized through the cyclic dehydration of glyoxime, establishing the foundational synthetic methodology that would later be adapted for more complex derivatives. Early research demonstrated that furazan could be produced by heating glyoxime to 150 degrees Celsius in the presence of succinic anhydride, with the product evaporating at reaction temperature to continuously remove it from the reaction mixture.

The evolution of 1,2,5-oxadiazole chemistry accelerated significantly during the mid-20th century as researchers recognized the unique electronic properties and stability characteristics of these heterocyclic systems. The development of 3,4-dimethylfurazan through analogous dehydration processes of dimethylglyoxime marked an important milestone, demonstrating the versatility of the synthetic approach and establishing the potential for structural diversification. This period also witnessed the discovery of various derivative classes, including carboxylic acid derivatives obtained through permanganate oxidation and diaminofurazan compounds prepared through specialized synthetic routes involving potassium hydroxide treatment.

The emergence of more sophisticated synthetic methodologies during the late 20th century facilitated the development of substituted 1,2,5-oxadiazoles with enhanced biological activity profiles. The introduction of mild synthetic approaches using reagents such as 1,1-carbonyldiimidazole revolutionized the field by enabling the formation of various 3,4-disubstituted 1,2,5-oxadiazoles from corresponding bisoximes at ambient temperature. This advancement was particularly significant as it allowed for the preparation of inherently energetic compounds at temperatures well below their decomposition points, thereby improving both safety and functional group compatibility compared to previous high-temperature methods.

Classification Within Heterocyclic Compound Systems

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine belongs to the broader classification of five-membered heterocyclic compounds, specifically within the oxadiazole family that encompasses four distinct isomeric forms based on nitrogen atom positioning. The 1,2,5-oxadiazole isomer, also known by its trivial name furazan, is distinguished from other oxadiazole isomers including 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole by its unique nitrogen-oxygen-nitrogen arrangement. Among these isomers, the 1,2,5-oxadiazole system exhibits particular stability characteristics and electronic properties that make it especially suitable for medicinal chemistry applications.

The heterocyclic classification system places 1,2,5-oxadiazoles within the category of π-excessive aromatic compounds, characterized by their ability to participate in electrophilic aromatic substitution reactions. The Bird unified aromaticity index for 1,2,5-oxadiazole is 53, which closely resembles that of isoxazole at 52, indicating comparable aromatic character. The ionization energy of 11.79 electron volts and dipole moment of 3.38 Debye units further establish the electronic characteristics that distinguish this heterocyclic system from related compounds. The π electron density distribution within the ring shows greater concentration at the nitrogen atoms compared to oxygen and carbon atoms, contributing to the characteristic reactivity patterns observed in substituted derivatives.

Within the specific context of amino-substituted oxadiazoles, 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine represents a functionalized derivative that combines the electron-donating properties of the amino group with the electron-withdrawing characteristics of the aromatic methoxyphenyl substituent. This combination creates a unique electronic environment that influences both chemical reactivity and biological activity profiles. The compound's classification as a 3-amino-4-aryl-1,2,5-oxadiazole places it within a subset of compounds that have demonstrated significant potential in pharmaceutical applications, particularly as antimalarial agents and enzyme inhibitors.

Nomenclature and Alternative Designations

The systematic nomenclature of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the numbering system beginning from the oxygen atom and proceeding through the ring to establish positional relationships. The compound's full systematic name reflects the presence of a 3-methoxyphenyl group attached at position 4 of the oxadiazole ring and an amino group located at position 3. Alternative nomenclature systems may refer to this compound using the furazan designation, resulting in the name 4-(3-methoxyphenyl)furazan-3-amine, which emphasizes the historical nomenclature conventions for this heterocyclic system.

Chemical database registrations provide additional identification codes that facilitate compound tracking and literature searching across various scientific platforms. The PubChem Compound Identifier for 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is recorded as CID 62501698, establishing a unique database reference for this specific molecular structure. The molecular formula C₉H₉N₃O₂ serves as a fundamental identifier that distinguishes this compound from related structural isomers and analogs within the oxadiazole family.

Regional and specialized nomenclature variations may incorporate different systematic approaches depending on the specific scientific context or geographical location. Some literature sources may reference this compound using condensed structural descriptions that emphasize particular functional groups or stereochemical features. The methoxy substituent on the phenyl ring may be designated using alternative positional descriptors, such as meta-methoxyphenyl, which provides additional clarity regarding the substitution pattern on the aromatic ring system.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine at the forefront of several emerging research domains, particularly in the development of novel antimalarial therapeutics and the exploration of heterocyclic compounds as enzyme inhibitors. Recent investigations have demonstrated that compounds containing the 1,2,5-oxadiazole framework exhibit potent inhibitory activity against indoleamine 2,3-dioxygenase, positioning them as valuable candidates for cancer treatment and immune system modulation. The specific structural features of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine, including the methoxy-substituted phenyl group and amino functionality, contribute to its enhanced biological activity profiles compared to simpler oxadiazole derivatives.

The contemporary research landscape has revealed significant structure-activity relationships within the 3-amino-4-aryl-1,2,5-oxadiazole series, with multiple studies investigating the impact of various aromatic substituents on biological efficacy. Research published in recent molecular science journals has demonstrated that N-acylated derivatives of 3-aminofurazans, closely related to 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine, exhibit substantial antiplasmodial activity against different strains of Plasmodium falciparum. These findings have established the compound class as a promising scaffold for antimalarial drug development, with several derivatives showing improved permeability and activity against multiresistant pathogen strains.

Current research initiatives are expanding the scope of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine applications beyond traditional pharmaceutical development to include materials science applications and coordination chemistry studies. The compound's ability to form stable complexes with transition metals, particularly copper salts, has attracted attention from researchers investigating novel coordination polymers and metal-organic frameworks. Additionally, the inherent energetic properties associated with the oxadiazole framework position this compound within contemporary research programs focused on the development of high-energy density materials for specialized applications.

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEJAVUASZFJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is part of a broader class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article will explore the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine features a 1,2,5-oxadiazole ring substituted with a methoxyphenyl group. The presence of the methoxy group enhances lipophilicity and potentially influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds related to 1,2,5-oxadiazoles have shown promising activity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.67 to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines . This suggests that 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine may possess similar properties.

Case Study: Structure-Activity Relationships

A detailed investigation into the structure-activity relationships of oxadiazole derivatives revealed that modifications on the phenyl ring significantly affect biological activity. For example:

- Compounds with electron-donating groups like methoxy showed enhanced potency.

- The most active compounds demonstrated IC50 values as low as 0.034 µM against Plasmodium falciparum, indicating potential for antimalarial applications .

This emphasizes the importance of substituent positioning and electronic effects in optimizing biological activity.

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antibacterial properties. In a study assessing various oxadiazole compounds, several exhibited significant antibacterial activity against a range of microbial strains. The derivatives were compared with established antibiotics like amoxicillin and cefixime .

| Compound | Activity (Zone of Inhibition) | Comparison |

|---|---|---|

| OX7 | 20–25 mm | Amoxicillin |

| OX11 | Significant | Cefixime |

This table illustrates the competitive efficacy of oxadiazole derivatives in antimicrobial applications.

The mechanisms by which oxadiazoles exert their biological effects are varied:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine has been studied for its ability to inhibit specific enzymes and receptors involved in cancer pathways. For instance:

- Mechanism of Action : The compound interacts with Proliferating Cell Nuclear Antigen (PCNA), affecting DNA replication and repair pathways crucial for cancer cell survival .

- Case Studies :

- A synthesized compound with a similar structure demonstrated binding free energy (-8.15 kcal/mol) superior to tamoxifen, indicating potential efficacy in breast cancer treatment.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows for interactions with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against pathogens .

Material Science Applications

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is also being explored in material science due to its unique properties:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

- Nanotechnology : Its ability to form stable complexes may be utilized in the development of nanomaterials for drug delivery systems.

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms by which 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine exerts its biological effects. Investigations include:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Nitro-Substituted Analogs

- 4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine (8) and 4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine (21) (): Substituent: Nitro (-NO₂) groups are strong electron-withdrawing, reducing electron density on the oxadiazole ring. Synthesis: Prepared via refluxing nitrile precursors with hydroxylamine hydrochloride and sodium bicarbonate in methanol. Applications: Nitro groups enhance reactivity, making these compounds intermediates for further functionalization (e.g., reduction to amines).

Fluoro-Substituted Analogs

- 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (7) ():

- Substituent : Fluorine (-F) is moderately electron-withdrawing, balancing electronic effects.

- Synthesis : Similar to nitro analogs but yields a white amorphous solid.

- Applications : Fluorine’s small size and metabolic stability make it common in drug design.

- Contrast : Fluorophenyl derivatives may exhibit improved pharmacokinetics compared to methoxyphenyl analogs due to reduced oxidative metabolism .

Pyrrole-Substituted Analogs

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (5) (Evidences 1, 3, 4): Substituent: A pyrrole ring introduces nitrogen-based heterocyclic character. Synthesis: Paal–Knorr reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid. Applications: Demonstrates antiproliferative activity in cancer cell lines, attributed to the pyrrole group’s planar structure and hydrogen-bonding capacity. Contrast: The bulky pyrrole substituent may hinder membrane permeability compared to the smaller methoxyphenyl group .

Pharmacological Activity and Toxicity

- Kinase Inhibitors: 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives () act as potent p70S6 kinase inhibitors, with IC₅₀ values in the nanomolar range. The benzimidazole group enhances target binding via π-π stacking. Contrast: The methoxyphenyl group’s electron-donating nature may reduce binding affinity compared to benzimidazole but improve solubility .

Hepatotoxicity :

Structural and Energetic Materials

- 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Evidences 13–15): Structure: Contains three fused oxadiazole rings with minimal hydrogen content. Applications: High nitrogen content (~47%) makes it a candidate for energetic materials. Contrast: The methoxyphenyl analog lacks the conjugated system required for explosive properties but may serve as a precursor in materials chemistry .

Comparative Data Table

Key Findings and Implications

Substituent-Driven Reactivity: Electron-donating groups (e.g., -OCH₃) enhance solubility and bioavailability, while electron-withdrawing groups (e.g., -NO₂) favor synthetic versatility .

Biological Activity : Bulky substituents (e.g., pyrrole) improve target engagement but may reduce cellular uptake .

Safety Profile : Methoxyphenyl derivatives are less likely to form reactive metabolites compared to nitro or pyridinyl analogs .

Vorbereitungsmethoden

Route A: Benzaldehyde to 3-Amino-1,2,5-oxadiazole

This method is well-documented for preparing 4-substituted 3-amino-1,2,5-oxadiazoles, including derivatives with methoxyphenyl groups.

Conversion of 3-Methoxybenzaldehyde to Aldoxime

React 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime in excellent yield.Formation of Imidoyl Chloride

Treat the aldoxime with N-chlorosuccinimide to generate the imidoyl chloride intermediate, enhancing reactivity for the next step.Synthesis of (Hydroxyimino) Acetonitrile

React the imidoyl chloride with an excess of potassium cyanide to obtain (hydroxyimino) acetonitrile derivatives.Preparation of Amide Oximes

Treat the cyano group with hydroxylamine hydrochloride to yield amide oximes.Intramolecular Ring Closure

Reflux the amide oximes in 2 N sodium hydroxide overnight to induce intramolecular cyclization, forming the 3-amino-4-(3-methoxyphenyl)-1,2,5-oxadiazole ring system.

Yields:

This route generally provides moderate to good yields, with reported yields for similar compounds ranging from 60% to 85% depending on substituents and reaction conditions.

Reference:

This method is adapted from a comprehensive study on 4-substituted 3-amino-1,2,5-oxadiazoles synthesis.

Route B: From Phenylacetonitrile Derivatives

An alternative approach involves nitrile precursors:

Nitration of Phenylacetonitrile

Phenylacetonitrile is nitrated using a mixture of nitric and sulfuric acids to introduce a nitro substituent.Formation of Hydroxyimino Derivative

The α-position of the nitrile is deprotonated with sodium ethylate, followed by reaction with isoamyl nitrite to form a hydroxyimino intermediate.Conversion to Amide Oxime

Reflux the hydroxyimino nitrile with hydroxylamine hydrochloride and sodium bicarbonate to obtain the amide oxime.Ring Closure to Oxadiazole

Treatment with 2 N sodium hydroxide induces ring closure to the 1,2,5-oxadiazole.

This method is less direct for the methoxyphenyl derivative but demonstrates the flexibility of nitrile intermediates in oxadiazole synthesis.

Route C: One-Pot Synthesis and Amination

A more streamlined, one-pot method has been developed for synthesizing 1,3,4-oxadiazoles, which can be adapted for 1,2,5-oxadiazoles with appropriate modifications:

Reagents:

O-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, copper(II) acetate, and anhydrous 1,4-dioxane.Procedure:

Sequential addition of reagents in a sealed Schlenk tube, stirring at 40 °C for 18 hours, followed by filtration and purification by flash column chromatography.Outcome:

Pure 2-amino-5-substituted oxadiazoles are obtained efficiently.

While this method is primarily reported for 1,3,4-oxadiazoles, the mechanistic insights and conditions may inform adaptations for 1,2,5-oxadiazoles.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Intermediates | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Route A | 3-Methoxybenzaldehyde | Aldoxime → Imidoyl chloride → Amide oxime | Hydroxylamine HCl, N-chlorosuccinimide, KCN, NaOH reflux | 60-85 | Well-established for 4-substituted 3-amino-oxadiazoles |

| Route B | Phenylacetonitrile derivative | Nitro derivative → Hydroxyimino derivative → Amide oxime | Nitration, sodium ethylate, isoamyl nitrite, NaOH reflux | Moderate | Alternative nitrile-based route |

| Route C | Various (for oxadiazoles) | O-benzoyl hydroxylamine and phosphine-mediated intermediates | One-pot, 40 °C, 18 h, copper catalysis | High (varies) | Primarily for 1,3,4-oxadiazoles, adaptable |

Additional Notes on Synthesis

Purification:

Final products are typically purified by recrystallization or chromatographic techniques such as flash column chromatography or preparative thin-layer chromatography.Reaction Monitoring:

Thin-layer chromatography (TLC) with suitable solvent systems (e.g., chloroform:methanol 9:1) is used to monitor reaction progress.Characterization:

Products are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).Yields and Challenges: Lower yields may occur with electron-withdrawing substituents or sterically hindered substrates. Reaction optimization often involves adjusting reagent stoichiometry and reaction times.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine, and how can reaction yields be improved?

- Methodology : Synthesis typically involves cyclization of nitrile precursors with hydroxylamine under reflux. For example, analogous compounds like 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine were synthesized by refluxing nitriles with hydroxylamine hydrochloride and sodium bicarbonate in methanol/water (100°C, 12–24 hours), yielding 32–68% after purification . To improve yields, controlled pH (via sodium bicarbonate) and solvent choice (e.g., ethanol for better solubility) are critical. Catalytic additives like anhydrous sodium acetate may enhance cyclization efficiency .

Q. How can the purity and structural integrity of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine be validated post-synthesis?

- Methodology : Use a combination of:

- HPLC/MS : For purity assessment (>95% by area normalization).

- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy group at C3 via H-NMR coupling patterns).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for related 1,2,5-oxadiazole derivatives .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the oxadiazole ring?

- Methodology :

- UV-Vis Spectroscopy : Identify π→π* transitions in the oxadiazole ring (λ~250–300 nm).

- N-NMR : Probe nitrogen hybridization (e.g., amine vs. aromatic nitrogen environments) .

- IR Spectroscopy : Detect N–H stretching (~3350 cm) and C=N/C–O vibrations (~1600 cm) .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s pharmacokinetic profile compared to other aryl groups (e.g., nitro or fluorophenyl)?

- Methodology :

- In Silico Modeling : Predict logP and solubility using software like Schrödinger Suite. Methoxy groups increase lipophilicity (logP ~2.5) compared to nitro derivatives (logP ~1.8) but reduce metabolic stability due to potential O-demethylation .

- In Vitro Assays : Compare hepatic microsomal stability (e.g., CYP450 metabolism) across analogs. For example, 3-methoxyphenyl derivatives showed 40% remaining after 1 hour in rat liver microsomes, vs. >70% for fluorophenyl analogs .

Q. What strategies resolve contradictions in reported biological activities of 1,2,5-oxadiazole derivatives?

- Methodology :

- Dose-Response Analysis : Confirm activity thresholds (e.g., IC values) across multiple cell lines. For instance, antiproliferative effects may vary due to differences in cell membrane permeability or target expression .

- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions. A related oxadiazole (INCB024360 analog) exhibited IDO1 inhibition (IC = 12 nM) but also modulated Rho kinase at higher concentrations .

Q. How can computational chemistry guide the design of 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine analogs with enhanced bioactivity?

- Methodology :

- Molecular Docking : Simulate binding to targets like IDO1 or Rho kinase. The methoxy group’s orientation may sterically hinder interactions in certain conformations .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Nitro groups (σ = +0.78) enhance electron-deficient oxadiazole rings, improving enzyme inhibition but reducing solubility .

Key Research Findings

- Antiproliferative Activity : 1,2,5-Oxadiazoles with heteroaromatic substituents (e.g., pyrrole) show IC values <10 μM in cancer cell lines .

- Crystal Packing : Intramolecular N–H⋯N hydrogen bonds stabilize the oxadiazole core, influencing solubility and crystallinity .

- Enzyme Inhibition : Methoxy groups enhance selectivity for IDO1 over related enzymes (e.g., TDO2) due to steric complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.